3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile
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Overview
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H3BrCl2F3N It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a trifluoromethyl-substituted phenylacetonitrile. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, with careful control of reaction parameters to minimize side reactions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H3BrCl2F3N |
---|---|
Molecular Weight |
332.93 g/mol |
IUPAC Name |
2-[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H3BrCl2F3N/c10-6-3-5(9(13,14)15)7(11)4(1-2-16)8(6)12/h3H,1H2 |
InChI Key |
KBQIJPCXDMECCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)CC#N)Cl)C(F)(F)F |
Origin of Product |
United States |
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